molecular formula C9H6FNaO2 B15258343 sodium (1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate

sodium (1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate

Cat. No.: B15258343
M. Wt: 188.13 g/mol
InChI Key: AXPUILNPACINIK-IPZCTEOASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate is an organic compound characterized by the presence of a fluorophenyl group attached to a prop-1-en-1-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-fluorobenzaldehyde with sodium ethoxide in an ethanol solution. The reaction proceeds through the formation of an intermediate, which subsequently undergoes a condensation reaction to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol

    Reagents: 4-fluorobenzaldehyde, sodium ethoxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its fluorophenyl group can enhance its binding affinity to certain biological targets, potentially leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(4-chlorophenyl)-3-oxoprop-1-en-1-olate
  • Sodium 3-(4-bromophenyl)-3-oxoprop-1-en-1-olate
  • Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate

Uniqueness

Sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

Molecular Formula

C9H6FNaO2

Molecular Weight

188.13 g/mol

IUPAC Name

sodium;(E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C9H7FO2.Na/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-6,11H;/q;+1/p-1/b6-5+;

InChI Key

AXPUILNPACINIK-IPZCTEOASA-M

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/[O-])F.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C[O-])F.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.